3,4-Difluoro-5-(isopentyloxy)benzaldehyde
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Overview
Description
3,4-Difluoro-5-(isopentyloxy)benzaldehyde is an organic compound with the molecular formula C12H14F2O2 and a molecular weight of 228.24 g/mol . This compound is characterized by the presence of two fluorine atoms and an isopentyloxy group attached to a benzaldehyde core. It is commonly used as a building block in the synthesis of various fluorinated organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-difluorobenzaldehyde with isopentyl alcohol in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3,4-Difluoro-5-(isopentyloxy)benzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the purity and structure of the compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-(isopentyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: 3,4-Difluoro-5-(isopentyloxy)benzoic acid.
Reduction: 3,4-Difluoro-5-(isopentyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-5-(isopentyloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-(isopentyloxy)benzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the isopentyloxy group. These effects can alter the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Similar structure but with fluorine atoms at different positions.
4-Fluoro-3-methoxybenzaldehyde: Contains a methoxy group instead of an isopentyloxy group.
3,4-Difluorobenzaldehyde: Lacks the isopentyloxy group.
Uniqueness
3,4-Difluoro-5-(isopentyloxy)benzaldehyde is unique due to the presence of both fluorine atoms and the isopentyloxy group, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and make it a valuable building block in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3,4-difluoro-5-(3-methylbutoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-8(2)3-4-16-11-6-9(7-15)5-10(13)12(11)14/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEQLXQSJPIVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C(=CC(=C1)C=O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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